molecular formula C5H13N2O2P B14396244 2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 88142-46-5

2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one

Katalognummer: B14396244
CAS-Nummer: 88142-46-5
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: MJKRHAUBZIIXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound with a unique structure that includes an oxazaphosphinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of ethylamine with a suitable phosphinane precursor under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. For example, the use of manganese oxide or alkali metal hydroxide-supporting zirconium oxide catalysts has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by stabilizing certain molecular structures or by inhibiting specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique oxazaphosphinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

88142-46-5

Molekularformel

C5H13N2O2P

Molekulargewicht

164.14 g/mol

IUPAC-Name

N-ethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C5H13N2O2P/c1-2-6-10(8)7-4-3-5-9-10/h2-5H2,1H3,(H2,6,7,8)

InChI-Schlüssel

MJKRHAUBZIIXRR-UHFFFAOYSA-N

Kanonische SMILES

CCNP1(=O)NCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.